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Compound of Interest

Compound Name: 5-Methyldecane

Cat. No.: B1670057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Methyldecane (C11H24), a branched alkane. The following sections detail its mass
spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy
characteristics. This document is intended to serve as a valuable resource for the identification,
characterization, and analysis of this compound in research and development settings.

Mass Spectrometry

Mass spectrometry of 5-Methyldecane reveals a fragmentation pattern characteristic of
branched alkanes. The electron ionization (EI) mass spectrum is dominated by fragments
resulting from cleavage at the branching point and along the alkyl chains.

Data Presentation

The mass spectrum of 5-Methyldecane was obtained from the National Institute of Standards
and Technology (NIST) database.[1] The most abundant peaks are summarized in the table
below.
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Mass-to-Charge Ratio

(miz) Relative Intensity Proposed Fragment
m/z

43 High [C3HT7]+

57 High [C4H9]+

71 Medium [C5H11]+

85 Medium [C6H13]+

99 Low [C7H15]+

113 Low [C8H17]+

156 Very Low [M]+ (Molecular lon)

Note: Relative intensities are qualitative descriptions based on the NIST mass spectrum.

Experimental Protocols

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system with electron ionization. While specific instrumental parameters for this exact spectrum
are not detailed in the public database, a general protocol for the analysis of alkanes by GC-
MS is as follows:

o Sample Introduction: A dilute solution of 5-Methyldecane in a volatile organic solvent (e.g.,
hexane or dichloromethane) is injected into the GC inlet.

o Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)
through a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is
programmed to ramp from a low initial temperature to a final temperature to ensure
separation of components.

« lonization: As 5-Methyldecane elutes from the GC column, it enters the mass
spectrometer's ion source, where it is bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
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o Detection: An electron multiplier detects the ions, and a computer generates a mass
spectrum representing the relative abundance of each fragment.

Fragmentation Pathway

The fragmentation of 5-Methyldecane is dictated by the stability of the resulting carbocations.
Cleavage is favored at the branching point (C5) due to the formation of more stable secondary
carbocations. The loss of larger alkyl chains is also a preferred fragmentation pathway.

Primary Fragmentation of 5-Methyldecane
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Fragmentation of 5-Methyldecane

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Due to the unavailability of experimental NMR data in public databases, the following sections
present predicted *H and 13C NMR data for 5-Methyldecane. These predictions are based on
established chemical shift correlations and spectral databases.

Predicted *H NMR Data

The predicted *H NMR spectrum of 5-Methyldecane would show overlapping signals in the
aliphatic region, characteristic of a saturated hydrocarbon.

Predicted Chemical

Shift (ppm) Multiplicity Integration Assighment
~0.88 Triplet 6H -CH3 (terminal)
~0.90 Doublet 3H -CH3 (at C5)
~1.2-14 Multiplet 14H -CH2- and -CH-

Predicted **C NMR Data

The predicted 13C NMR spectrum provides distinct signals for each carbon atom in a unique
chemical environment.

Predicted Chemical Shift (ppm) Carbon Assignment
~14.1 C1, C10

~19.5 C5-CH3

~ 229 C2,C9

~29.8 C3,C8

~32.2 C4,C7

~ 345 C6

~ 36.8 C5

Experimental Protocols
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A general protocol for acquiring *3C NMR spectra of small organic molecules is as follows:

o Sample Preparation: Approximately 10-50 mg of the compound is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs3) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

e Instrumental Parameters: The spectrum is acquired on an NMR spectrometer operating at a
typical frequency of 75 or 100 MHz for 13C nuclei. Key parameters include:

o Pulse Program: A standard single-pulse experiment with proton decoupling.
o Acquisition Time: Typically 1-2 seconds.
o Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise
ratio.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

As with the NMR data, an experimental IR spectrum for 5-Methyldecane is not readily
available. The predicted IR spectrum is based on the characteristic vibrational modes of
alkanes.

Predicted IR Data

The IR spectrum of 5-Methyldecane is expected to be relatively simple, dominated by C-H
stretching and bending vibrations.
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Predicted Frequency (cm~?) Vibrational Mode

2955-2975 C-H stretch (asymmetric, -CH3)
2865-2885 C-H stretch (symmetric, -CH3)
2920-2930 C-H stretch (asymmetric, -CH2-)
2850-2860 C-H stretch (symmetric, -CH2-)
1450-1470 C-H bend (scissoring, -CH2-)
1375-1385 C-H bend (symmetric, -CH3)

Experimental Protocols

A general protocol for acquiring an IR spectrum of a liquid sample like 5-Methyldecane is as
follows:

o Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to create a thin film.

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The instrument passes a beam of infrared radiation through the sample.
The detector measures the amount of light that is transmitted at each frequency.

o Data Processing: The resulting interferogram is Fourier transformed by a computer to
produce the infrared spectrum, which is typically plotted as percent transmittance versus
wavenumber (cm~1). An air background spectrum is collected and subtracted from the
sample spectrum to remove contributions from atmospheric CO2z and water vapor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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